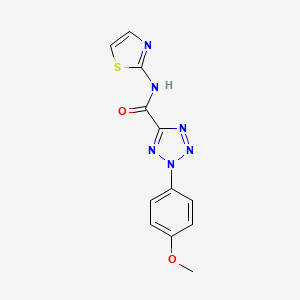

2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O2S/c1-20-9-4-2-8(3-5-9)18-16-10(15-17-18)11(19)14-12-13-6-7-21-12/h2-7H,1H3,(H,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSBEPHPIPGECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, is a potential bioisostere of salicylidene acylhydrazides. Salicylidene acylhydrazides are known to inhibit type III secretion (T3S) in several Gram-negative bacteria. T3S is a protein export machinery used by these bacteria to evade the human immune system and establish disease.

Mode of Action

The compound interacts with the T3S system, inhibiting its function. This inhibition disarms the pathogen and allows the host immune system to clear the infection. The mode of action is expected to result in reduced pressure for the development of resistance.

Biological Activity

2-(4-Methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, a compound with significant structural complexity, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Common Name : this compound

- CAS Number : 1396878-23-1

- Molecular Formula : C₁₂H₁₀N₆O₂S

- Molecular Weight : 302.31 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antitumor Activity

- Anticonvulsant Properties

- Antimicrobial Effects

- Anti-inflammatory Effects

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, demonstrating IC₅₀ values that indicate significant cytotoxicity.

| Cell Line | IC₅₀ (μM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

| A431 | <10 |

These results suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival .

Anticonvulsant Properties

In a study evaluating anticonvulsant activity, derivatives of tetrazole compounds were tested using the PTZ (Pentylenetetrazole) model. The compound demonstrated protective effects against seizures, indicating its potential utility in treating epilepsy .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for further development in infectious disease treatments .

Anti-inflammatory Effects

Research indicates that the compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory cytokines. This suggests applications in conditions characterized by chronic inflammation .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways crucial for cell survival and apoptosis.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of tetrazole and evaluated their biological activities. The most promising derivatives exhibited substantial antitumor effects across multiple cancer cell lines .

- Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications to the methoxy group on the phenyl ring enhance cytotoxicity. Specifically, electron-donating groups at specific positions on the aromatic ring are critical for increasing activity against cancer cells .

- Comparative Studies : When compared to established anticancer agents like doxorubicin, the compound showed comparable or superior efficacy in certain assays, suggesting its potential as a novel therapeutic agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Variations

The compound’s structural analogs are categorized based on core heterocycles and substituents:

Key Findings from Comparative Studies

Structure-Activity Relationships (SAR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.